2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
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Overview
Description
2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine typically involves the reaction of benzyl mercaptan with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a copper-catalyzed reaction, where benzyl mercaptan is reacted with a pyrimidine derivative in the presence of a copper catalyst and a base. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Chemical Reactions Analysis
2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding thiol or sulfide.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to the suppression of cell proliferation. Additionally, it may interact with signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine can be compared with other similar compounds, such as:
2-(Methylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine: This compound has a methylsulfanyl group instead of a benzylsulfanyl group, which may result in different pharmacological properties.
2-(Phenylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine: The presence of a phenylsulfanyl group can influence the compound’s biological activity and chemical reactivity.
2-(Ethylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine: The ethylsulfanyl group may affect the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
2-benzylsulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-11-13-8-5-9-14(13)17-15(16-11)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXONWKMUNSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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